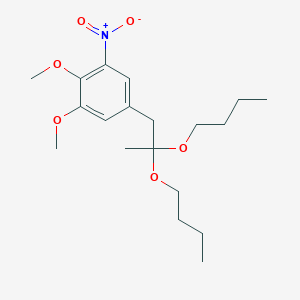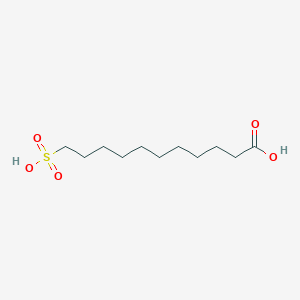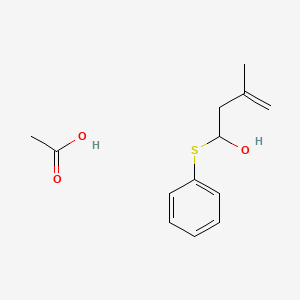![molecular formula C8H8N2O7S B14366236 Methyl [(4-nitrophenoxy)sulfonyl]carbamate CAS No. 92385-24-5](/img/structure/B14366236.png)
Methyl [(4-nitrophenoxy)sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine and an ester). This compound is known for its applications in various fields, including chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-nitrophenoxy)sulfonyl]carbamate typically involves the reaction of methyl carbamate with 4-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(4-nitrophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-aminophenylsulfonyl carbamate.
Reduction: Formation of methylamine and carbon dioxide.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(4-nitrophenoxy)sulfonyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl [(4-nitrophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(4-nitrophenyl)sulfonyl]carbamate
- Ethyl [(4-nitrophenyl)sulfonyl]carbamate
- Propyl [(4-nitrophenyl)sulfonyl]carbamate
Uniqueness
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
92385-24-5 |
|---|---|
Formule moléculaire |
C8H8N2O7S |
Poids moléculaire |
276.23 g/mol |
Nom IUPAC |
methyl N-(4-nitrophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C8H8N2O7S/c1-16-8(11)9-18(14,15)17-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
YAMMBQJOCXYHEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


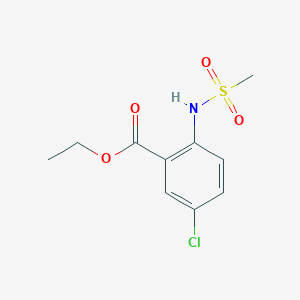
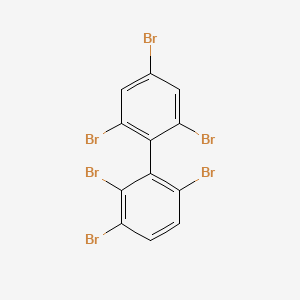

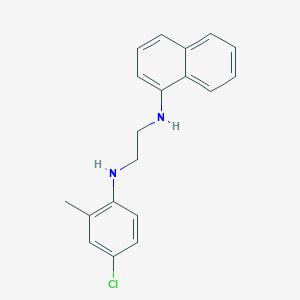
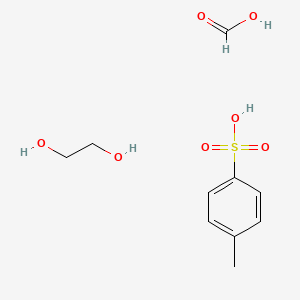
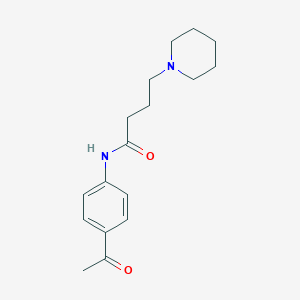
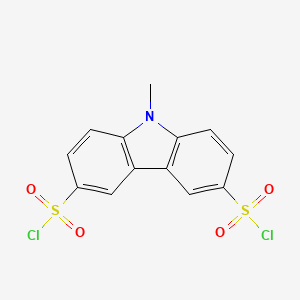
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)

